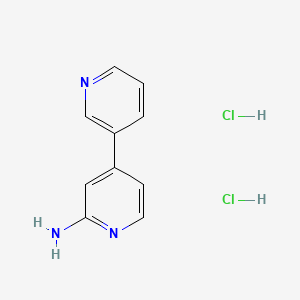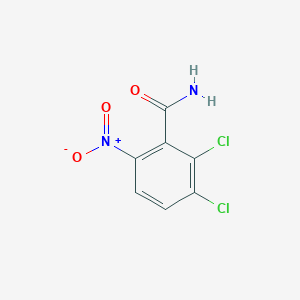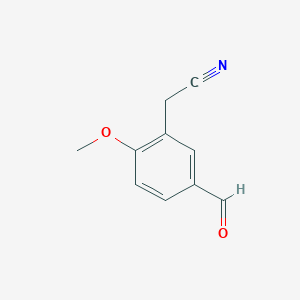amino}acetate CAS No. 1705577-05-4](/img/structure/B1406729.png)
tert-butyl 2-{[(4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetate
Overview
Description
“tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate” is a chemical compound with the molecular formula C11H22N2O3 . It is also known by its IUPAC name as tert-butyl N-((3R,4R)-4-hydroxypyrrolidin-3-yl)-N-methylglycinate . The compound is stored at room temperature and appears as an oil .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular structure of “tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate” can be represented by its InChI code: 1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 .Scientific Research Applications
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE), which shares structural similarities with tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate, have been extensively studied. Microorganisms capable of degrading ETBE aerobically and via cometabolism in soil and groundwater environments have been identified. The aerobic biodegradation pathway involves hydroxylation and formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). Genes facilitating ETBE transformation include ethB, encoding a cytochrome P450 monooxygenase, and alkB, encoding alkane hydroxylases. Although anaerobic biodegradation potential exists, it has been less characterized, with environmental and microbial factors influencing degradation rates and pathways (Thornton et al., 2020).
Membrane Technology for Purification
Membrane technology, specifically pervaporation, has been utilized for the separation of fuel oxygenates like methyl tert-butyl ether (MTBE) from methanol in production processes. Polymer membranes including poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, as well as mixed matrix membranes (MMMs), have shown efficiency in separating azeotropic mixtures, indicating the potential for similar applications in separating or purifying compounds structurally related to tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate (Pulyalina et al., 2020).
Cold Plasma Decomposition
Cold plasma technology has been explored for the decomposition of MTBE, suggesting a possible application for the degradation or transformation of similar compounds. The addition of hydrogen in a cold plasma reactor facilitated the conversion of MTBE into compounds like methane, ethylene, and isobutene, demonstrating an innovative approach for dealing with environmental contaminants or for synthetic applications (Hsieh et al., 2011).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants, which include compounds with tert-butyl groups, have focused on their environmental occurrence, human exposure, and toxicity. These compounds, found in various environmental matrices and human tissues, have raised concerns due to their potential toxic effects. Research suggests the need for novel antioxidants with lower toxicity and environmental impact, relevant for the development and application of tert-butyl-based compounds (Liu & Mabury, 2020).
Mechanism of Action
Target of Action
It is known that tert-butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The compound’s mode of action involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
properties
IUPAC Name |
tert-butyl 2-[[(4R)-4-hydroxypyrrolidin-3-yl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJWLJNNPAUORT-YGPZHTELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(C)C1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-{[(4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B1406652.png)


![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406655.png)
![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)
![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride](/img/structure/B1406658.png)
![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406660.png)


![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)
![3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406667.png)
![3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1406668.png)